molecular formula C9H9FN2O4 B1609744 L-Phenylalanine, 3-fluoro-4-nitro- CAS No. 758671-33-9

L-Phenylalanine, 3-fluoro-4-nitro-

Cat. No. B1609744
M. Wt: 228.18 g/mol
InChI Key: RNFDTNUXJMFIMQ-ZETCQYMHSA-N
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Description

L-Phenylalanine, 3-fluoro-4-nitro- is a derivative of phenylalanine, an essential amino acid. Its chemical structure includes a phenyl ring with a fluorine atom at position 3 and a nitro group at position 4. This compound is commonly used in peptide synthesis and pharmaceutical research.



Synthesis Analysis

The synthesis of L-Phenylalanine, 3-fluoro-4-nitro- involves several steps. One common approach is the Fmoc solid-phase peptide synthesis method. Starting from commercially available L-phenylalanine , the fluorine substitution occurs at position 3, followed by nitration at position 4. Protecting groups (such as Fmoc) are used during the synthesis to prevent unwanted reactions.



Molecular Structure Analysis

The molecular formula of L-Phenylalanine, 3-fluoro-4-nitro- is C24H20FNO4 , with a molecular weight of 405.42 g/mol . The compound exhibits a beige solid form and is sparingly soluble in water. Its SMILES notation is: FC1=CC=CC(CC@HC=CC=C3)=O)C(O)=O)=C1.



Chemical Reactions Analysis

L-Phenylalanine, 3-fluoro-4-nitro- can participate in various chemical reactions, including peptide bond formation, amidation, and esterification. It serves as a building block for designing bioactive peptides and pharmaceutical compounds.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 150°C

  • Solubility : Sparingly soluble in water, soluble in organic solvents

  • Stability : Sensitive to light and moisture

  • Purity : Analytical methods (such as HPLC) are used to assess purity.


Safety And Hazards


  • Handling : Use appropriate protective equipment (gloves, goggles) when handling.

  • Toxicity : Limited toxicity data available; handle with care.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on L-Phenylalanine, 3-fluoro-4-nitro- continues to explore its applications in drug design, peptide-based therapies, and chemical biology. Investigating its interactions with biological targets and optimizing synthetic routes are areas of interest.


properties

IUPAC Name

(2S)-2-amino-3-(3-fluoro-4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O4/c10-6-3-5(4-7(11)9(13)14)1-2-8(6)12(15)16/h1-3,7H,4,11H2,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFDTNUXJMFIMQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446547
Record name L-Phenylalanine, 3-fluoro-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Phenylalanine, 3-fluoro-4-nitro-

CAS RN

758671-33-9
Record name L-Phenylalanine, 3-fluoro-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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